molecular formula C11H6F2N2O3 B1607806 2-(2,4-Difluorophenoxy)-5-nitropyridine CAS No. 219865-96-0

2-(2,4-Difluorophenoxy)-5-nitropyridine

Cat. No. B1607806
CAS RN: 219865-96-0
M. Wt: 252.17 g/mol
InChI Key: VNVUVVNYXQZPNA-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-5-nitropyridine, also known as 2,4-DFPNP, is an organic compound belonging to the nitropyridine family of molecules. It has a wide range of applications in the field of science, including synthesis, research, and industrial applications. It is a colorless, crystalline solid, with a molecular weight of 175.14 g/mol and a melting point of 110-111°C. The structure of 2,4-DFPNP is composed of a pyridine ring, two fluorine atoms, and a nitro group. It has a high solubility in water and is stable under normal conditions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various methods have been employed to synthesize nitropyridine derivatives. For instance, Hand and Baker (1989) demonstrated the synthesis of 2-chloro- and 2-amino-5-fluoropyridines through a series of reactions involving diazotization and thermolysis. This highlights the versatility of pyridine compounds in chemical synthesis (Hand & Baker, 1989).

  • Molecular Structure Analysis : Batsanov (2000) explored the molecular structure of 3,5-difluoro-4-nitropyridine N-oxide, revealing insights into the conformational aspects of nitropyridine compounds. This type of analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Batsanov, 2000).

  • Vibrational Spectral Studies : Balachandran, Lakshmi, and Janaki (2012) conducted a detailed study on the vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, utilizing infrared and Raman spectroscopy. This kind of research provides a deeper understanding of the molecular stability and bond strength in nitropyridine derivatives (Balachandran, Lakshmi & Janaki, 2012).

Potential Applications

  • Electronic Devices : The research by Chen, Reed, Rawlett, and Tour (1999) utilized a molecule with a nitroamine redox center in an electronic device, demonstrating the potential of nitropyridine derivatives in the field of molecular electronics (Chen, Reed, Rawlett & Tour, 1999).

  • Crystal Engineering : Fur, Bagieu-Beucher, Masse, Nicoud, and Lévy (1996) focused on the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine, illustrating the importance of these compounds in materials science, particularly for optical properties (Fur et al., 1996).

  • Supramolecular Chemistry : The study by Gamelas, Santos, Félix, Cavaleiro, Gomes, Belsley, and Drew (2006) investigated novel compounds with non-linear optical chromophores, including 2-amino-5-nitropyridine, highlighting the significance of nitropyridine derivatives in the creation of advanced supramolecular assemblies (Gamelas et al., 2006).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVUVVNYXQZPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384139
Record name 2-(2,4-difluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219865-96-0
Record name 2-(2,4-difluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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